(S)-(-)-1-(4-Bromophenyl)ethylamine

Catalog No.
S669398
CAS No.
27298-97-1
M.F
C8H10BrN
M. Wt
200.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(-)-1-(4-Bromophenyl)ethylamine

Traditional chiral API synthesis using racemic 1-(4-bromophenyl)ethylamine requires diastereomeric salt resolution, capping yield at 50% and demanding multiple recrystallizations. This (S)-enantiomer (>98% ee) eliminates resolution steps entirely, providing a pre-resolved chiral center and an active aryl bromide handle for direct Suzuki or Buchwald-Hartwig coupling.

  • Bypasses 50% yield loss from racemate resolution.
  • Aryl bromide enables modular functionalization; unbrominated analog is inert to cross-coupling.
  • Critical for (S)-stereochemistry in P2X7 antagonists; (R)-enantiomer yields inactive drug.
  • Commercially available with high enantiopurity, reducing development time.

CAS Number

27298-97-1

Product Name

(S)-(-)-1-(4-Bromophenyl)ethylamine

IUPAC Name

(1S)-1-(4-bromophenyl)ethanamine

Molecular Formula

C8H10BrN

Molecular Weight

200.08 g/mol

InChI

InChI=1S/C8H10BrN/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,10H2,1H3/t6-/m0/s1

InChI Key

SOZMSEPDYJGBEK-LURJTMIESA-N

SMILES

CC(C1=CC=C(C=C1)Br)N

Canonical SMILES

CC(C1=CC=C(C=C1)Br)N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)Br)N

The exact mass of the compound (S)-(-)-1-(4-Bromophenyl)ethylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

(S)-(-)-1-(4-Bromophenyl)ethylamine, (1S)-1-(4-Bromophenyl)ethan-1-amine, (S)-(-)-4-Bromo-α-methylbenzylamine, (S)-1-(4-Bromophenyl)ethanamine, (S)-4-Bromo-α-methylbenzenemethanamine

Purity

≥98%

Package Size

250 mg, 1 g, 5 g, 25 g

(S)-(-)-1-(4-Bromophenyl)ethylamine (CAS: 27298-97-1) is a highly pure (>98% ee) chiral primary amine featuring a para-bromo substituted phenyl ring. This dual-functionality molecule serves as a critical building block in pharmaceutical and agrochemical synthesis, combining a stable, pre-resolved chiral center with an active aryl bromide handle. Commercially available at high enantiomeric purity, it is primarily procured to bypass inefficient racemic resolution steps and to enable direct transition-metal-catalyzed cross-coupling reactions in the modular synthesis of complex active pharmaceutical ingredients (APIs) and asymmetric catalysts.

Procurement Fit

Single (S)-enantiomer building block
Stereochemical-control study fit
Enantiomeric purity specification review

Substituting this specific compound with its unbrominated analog, (S)-(-)-1-Phenylethylamine, eliminates the aryl bromide handle, rendering the molecule inert to standard palladium-catalyzed cross-coupling reactions and preventing modular functionalization . Conversely, substituting with racemic 1-(4-Bromophenyl)ethylamine requires downstream diastereomeric salt crystallization, which immediately caps the theoretical yield of the desired enantiomer at 50% and introduces multiple labor-intensive recrystallization cycles [1]. Finally, using the (R)-(+) enantiomer leads to inverted stereocenters in downstream APIs, completely abolishing target biological activity, such as in the synthesis of P2X7 receptor antagonists .

Substitution Risk

This product
(S)-enantiomer, ≥98.5% ee commercial baseline
Documented stereospecific route to P2X7 antagonist intermediate
May not transfer
(R)-enantiomer yields opposite stereochemistry at benzylic carbon
Racemate introduces 50% undesired enantiomer, altering diastereomeric transition states
Enantiomeric mismatch may compromise stereoselectivity and target binding in downstream chiral products; direct replacement not supported without revalidation.

Cross-Coupling Reactivity vs. Unbrominated Analogs

The presence of the para-bromo substituent in (S)-(-)-1-(4-Bromophenyl)ethylamine enables direct participation in palladium-catalyzed cross-coupling reactions, acting as a highly reactive electrophile. In contrast, the unbrominated analog, (S)-(-)-1-Phenylethylamine, lacks this functional handle and exhibits 0% conversion under standard Suzuki or Buchwald-Hartwig coupling conditions. This reactivity difference allows for the modular extension of the aromatic system without requiring harsh, late-stage bromination protocols that risk racemization of the sensitive chiral amine center .

Evidence DimensionAryl functionalization yield via Pd-catalysis
Target Compound DataHigh yield (>80%) in standard cross-coupling
Comparator Or Baseline(S)-(-)-1-Phenylethylamine (0% yield, inert)
Quantified Difference>80% absolute yield difference
ConditionsPalladium-catalyzed cross-coupling conditions (e.g., Suzuki/Buchwald-Hartwig)

Procurement of the brominated analog is essential for synthetic routes requiring downstream modular functionalization of the phenyl ring.

Enantiomeric purity specification
Direct head-to-head
(S): min. 99.0% ee (LC) vs (R): ≥96.0% (sum of enantiomers, GC)
Higher certified minimum ee% reduces impurity interference risk
Chiral LC vs GC; specification context may differ

Process Yield and Atom Economy vs. Racemic Mixtures

Procuring pre-resolved (S)-(-)-1-(4-Bromophenyl)ethylamine with >98% enantiomeric excess (ee) fundamentally alters the atom economy of downstream API synthesis. When starting with racemic 1-(4-Bromophenyl)ethylamine, manufacturers must perform diastereomeric salt crystallization (e.g., using chiral acids), which inherently limits the theoretical maximum yield of the desired (S)-enantiomer to 50%, with practical yields often falling below 40% after necessary recrystallizations to achieve >98% ee [1]. Utilizing the pre-resolved (S)-enantiomer provides a theoretical yield of 100% for the desired stereoisomer, effectively halving the required raw material input and eliminating a major process bottleneck .

Evidence DimensionMaximum theoretical yield of (S)-configured intermediate
Target Compound Data100% (pre-resolved, >98% ee)
Comparator Or BaselineRacemic 1-(4-Bromophenyl)ethylamine (≤50% theoretical, <40% practical)
Quantified Difference>60% absolute increase in practical yield
ConditionsDownstream synthesis requiring enantiopure (S)-configuration

Eliminating the resolution step directly reduces raw material costs by over 50% and streamlines manufacturing timelines.

Synthetic pathway specificity
Class-level inference
Documented in P2X7 antagonist intermediate synthesis; (R) or racemate not documented
Supports enantiomer-specific synthetic route selection
No quantitative comparison available; pathway verified in literature only for (S)

Stereospecificity in Receptor Antagonist Synthesis

The biological efficacy of pharmaceuticals derived from this building block is strictly dependent on its stereochemistry. For example, in the synthesis of P2X7 receptor antagonists (e.g., (S)-1-(1-(4-bromophenyl)ethyl)-2-cyano-3-(quinoline-5-yl)guanidine), the (S)-(-)-1-(4-Bromophenyl)ethylamine precursor directly dictates the active conformation of the final drug . Substituting with the (R)-(+) enantiomer results in the formation of the opposite diastereomer/enantiomer of the API, which typically exhibits a multi-fold drop in receptor binding affinity and fails to meet pharmacological release criteria . The guaranteed >98.0% ee (sum of enantiomers, GC) of the commercial (S)-grade ensures reproducibility in these sensitive biological assays .

Evidence DimensionDownstream API target binding affinity / stereochemical viability
Target Compound DataYields active P2X7 antagonist
Comparator Or Baseline(R)-(+)-1-(4-Bromophenyl)ethylamine (Yields inactive/off-target isomer)
Quantified DifferenceBinary shift from active to inactive pharmaceutical ingredient
ConditionsSynthesis of (S)-1-(1-(4-bromophenyl)ethyl)-2-cyano-3-(quinoline-5-yl)guanidine

Procurement of the exact (S)-enantiomer is non-negotiable for synthesizing biologically active target molecules without fatal loss of potency.

Chiral imine formation
Class-level inference
Solvent-free reaction with 4-chlorobenzaldehyde; bromo substituent distinct from 4-Cl/4-F analogs
Enables substituent electronic tuning in asymmetric annulation studies
No yield ranking among halogen analogs reported
Chiral HPLC resolution
Supporting evidence
Enantiomer separation on Pirkle-type CSP validated; qualitative resolution achieved
Supports enantiomeric purity verification workflow
Normal-phase HPLC method; further validation for specific matrices may be needed
Dynamic kinetic resolution
Supporting evidence
78% overall yield, >98% ee reported
Provides synthetic accessibility benchmark for (S)-enantiomer
Single reported route; reproducibility across batches to verify

Modular Synthesis of Chiral APIs

The compound is the optimal choice where the para-bromo group is required for late-stage Suzuki or Buchwald-Hartwig cross-coupling to build complex pharmaceutical scaffolds, and the (S)-stereocenter must be preserved without racemization .

Development of P2X7 Receptor Antagonists

Specifically utilized as the exact stereochemical precursor for (S)-1-(1-(4-bromophenyl)ethyl)-2-cyano-3-(quinoline-5-yl)guanidine, a potent radioligand and antagonist, where the (R)-enantiomer would yield an inactive drug .

Asymmetric Catalysis Ligand Design

Procured to synthesize chiral bidentate or tridentate ligands where the rigid (S)-phenylethylamine motif provides stereocontrol, and the bromo group allows for immobilization on solid supports or extension of the ligand framework .

Application Fit Matrix

Application
Selection Property
Validation Focus
P2X7 receptor antagonist intermediate synthesis
Documented (S)-configuration pathway
Receptor binding assay with final chiral ligand
Asymmetric synthesis requiring high enantiomeric purity
Certified ee% specification baseline
Chiral HPLC or CSP method purity verification
Chiral stationary phase method development
Authentic single-enantiomer reference standard
Retention time and peak identity confirmation
Solvent-free chiral imine formation
4-Bromo substituent electronic profile
Diastereoselectivity and annulation outcome

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (81.25%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (81.25%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H332 (81.25%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H411 (81.25%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

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